molecular formula C5H5F3N2O B177639 (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 169213-73-4

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B177639
CAS No.: 169213-73-4
M. Wt: 166.1 g/mol
InChI Key: KUVPCLYQVMRTPU-UHFFFAOYSA-N
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Description

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1,11H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPCLYQVMRTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446742
Record name [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169213-73-4
Record name [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)pyrazole-5-carbonyl chloride (500 mg, 2.52 mmol) was dissolved in THF (10 mL). The reaction mixture was put under a N2 atmosphere and LiAlH4 (191 mg, 5.03 mmol) was added portionwise. The reaction mixture was stirred at RT for 2 days before adding MeOH (10 mL). The reaction mixture was concentrated in vacuo to give a grey solid. EtOAc (20 mL) was added and the crude reaction product stirred at RT for 30 min. The resulting solid was filtered off and the filtrate concentrated in vacuo to give the crude product which was used without further purification in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
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(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
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(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
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(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

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